Product packaging for 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol(Cat. No.:)

3-Ethyl-7-propylbenzo[d]isoxazol-6-ol

Cat. No.: B8585840
M. Wt: 205.25 g/mol
InChI Key: DRKGLROZWQWRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is a synthetic benzo[d]isoxazole derivative of significant interest in medicinal chemistry and preclinical research. The core benzisoxazole scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of associated biological activities . This specific compound features a propyl substituent at the 7-position and an ethyl group at the 3-position, which are likely to influence its lipophilicity, metabolic stability, and binding affinity to biological targets, based on the known structure-activity relationships of similar compounds . Benzisoxazole derivatives have been extensively investigated for their diverse pharmacological potential, including serving as key intermediates or core structures in developing novel therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities . As such, this compound is a valuable chemical tool for researchers building compound libraries for high-throughput screening, exploring new structure-activity relationships (SAR), or designing novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B8585840 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethyl-7-propyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C12H15NO2/c1-3-5-9-11(14)7-6-8-10(4-2)13-15-12(8)9/h6-7,14H,3-5H2,1-2H3

InChI Key

DRKGLROZWQWRLV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2CC)O

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 3 Ethyl 7 Propylbenzo D Isoxazol 6 Ol and Analogous Benzo D Isoxazole Systems

Strategic Approaches to Benzo[d]isoxazole Core Formation

The construction of the benzo[d]isoxazole core is the foundational step in the synthesis of its derivatives. Modern organic synthesis offers several powerful strategies, including cycloaddition reactions, intramolecular cyclizations, and transition metal-catalyzed annulations.

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocycles, including isoxazoles. researchgate.net This methodology involves the reaction of a nitrile oxide, as a 1,3-dipole, with a dipolarophile, such as an alkene or an alkyne, to form an isoxazoline (B3343090) or isoxazole (B147169) ring, respectively. nih.govresearchgate.net Nitrile oxides are typically unstable and are therefore generated in situ from stable precursors like α-nitroketones or aldoximes. nih.govchemtube3d.com The choice of precursor and the method of generation can influence reaction efficiency and scope. For instance, α-nitroketones can be dehydrated using either acids or bases to form the reactive nitrile oxide intermediate. nih.gov

The application of this reaction to form the fused benzo[d]isoxazole system often involves an intramolecular cycloaddition, where the nitrile oxide and the dipolarophile are part of the same molecule. This approach ensures the formation of the bicyclic structure. Alternatively, a suitably substituted benzene (B151609) derivative can act as the starting framework upon which the isoxazole ring is constructed. The regioselectivity of the cycloaddition is a critical aspect, often governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. nih.gov

Table 1: Common Precursors and Conditions for In Situ Nitrile Oxide Generation
PrecursorReagent/CatalystGeneral ConditionsReference
AldoximesChloramine-T, N-Chlorosuccinimide (NCS)Base-mediated oxidation nih.gov
α-Nitroketonesp-Toluenesulfonic acid, Sulfuric acidAcid-catalyzed dehydration nih.gov
α-Haloketone OximesSodium carbonateBase-induced elimination nih.gov
Hydroxylamine (B1172632)AldehydeIn situ formation of aldoxime, followed by oxidation chemtube3d.com

Intramolecular cyclization and condensation reactions provide a direct route to the benzo[d]isoxazole scaffold from appropriately substituted benzene precursors. A common strategy involves the use of substituted 2-aminophenols. For instance, the synthesis of 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol was achieved via a carbonyl nucleophilic addition condensation reaction starting from phloretin (B1677691) and hydroxylamine hydrochloride. scirp.org This type of reaction typically involves the formation of an oxime from a phenolic ketone, followed by an intramolecular cyclization that expels a molecule of water to form the fused isoxazole ring.

Another powerful method is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence starting from anilide precursors. nih.gov In this approach, anilides derived from 2-fluoro-substituted aromatic compounds are treated with a base, such as potassium carbonate. nih.gov Deprotonation of the amide nitrogen generates a delocalized anion, which then undergoes an intramolecular nucleophilic attack from the amide oxygen onto the aromatic ring, displacing the fluoride (B91410) and forming the benzo[d]oxazole ring system. nih.gov While this example forms a benzoxazole (B165842), a similar strategy employing precursors with a pre-formed N-O bond can lead to benzo[d]isoxazoles. The key mechanistic step is the intramolecular 5-exo-trig cyclization. nih.gov Such condensation and cyclization pathways are fundamental in constructing the core structure of many benzo[d]isoxazole derivatives. nih.gov

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity. researchgate.net Palladium catalysis, in particular, has been successfully applied to the synthesis of benzo[d]isoxazoles. One notable method is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.netrsc.org This reaction proceeds via the activation of C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds to form the 1,2-benzisoxazole (B1199462) ring. researchgate.netrsc.org This C-H activation strategy is highly valuable as it allows for the use of simple and readily available starting materials.

Other transition metals, such as copper, silver, and rhodium, have also been employed in the synthesis and functionalization of isoxazoles and related heterocycles. researchgate.netrsc.orgrsc.org For example, copper(I) has been used to catalyze the 1,3-dipolar cycloaddition of terminal alkynes and in situ generated nitrile oxides, providing a regioselective route to 3,5-disubstituted isoxazoles. nih.gov Silver catalysts can promote tandem condensation reactions to generate related benzoxazole derivatives under mild conditions. rsc.org These metal-catalyzed reactions often exhibit broad substrate scope and functional group tolerance, making them powerful tools for creating diverse libraries of benzo[d]isoxazole derivatives. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Isoxazole Systems
CatalystReaction TypeSubstratesProduct TypeReference
Palladium (Pd)C-H Activation / [4+1] AnnulationN-phenoxyacetamides, Aldehydes1,2-Benzisoxazoles researchgate.netrsc.org
Copper (Cu)1,3-Dipolar CycloadditionTerminal alkynes, Nitrile oxides3,5-Disubstituted isoxazoles nih.gov
Silver (Ag)Tandem Condensation2-Aminophenols, Formaldehyde, Thiols2-Substituted benzoxazoles rsc.org
Rhodium (Rh)C-H Annulation2-Arylindoles, Diazo compoundsBenzo[a]carbazoles rsc.org

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. researchgate.net These principles aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. eurekaselect.com For the synthesis of isoxazole and benzo[d]isoxazole derivatives, several green methodologies have been developed.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly accelerate reaction rates, often leading to higher yields and selectivity in shorter time frames compared to conventional heating. nih.goveurekaselect.commdpi.com Sonochemistry, or the use of ultrasound, has been shown to enhance reaction efficiency and reduce energy consumption in the synthesis of various isoxazole scaffolds. mdpi.compreprints.org

Another key aspect of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. researchgate.net Water has been successfully employed as a solvent for the synthesis of benzoxazole-2-thiols and in one-pot, multi-component reactions to form isoxazole derivatives. mdpi.compreprints.orgrsc.org These aqueous methods not only reduce environmental impact but can also simplify product isolation. Furthermore, the development of catalyst-free reaction conditions or the use of recyclable, biodegradable catalysts aligns with the goal of creating more sustainable synthetic processes. preprints.orgmdpi.com

Regioselective and Chemoselective Control in the Synthesis of Substituted Benzo[d]isoxazol-6-ol Frameworks

Achieving the desired substitution pattern on the benzo[d]isoxazol-6-ol framework, as in the target compound 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol, requires precise control over the regioselectivity and chemoselectivity of the synthetic reactions. This involves carefully selecting starting materials with the correct substituents already in place or introducing them at a specific stage of the synthesis while protecting other reactive sites.

The substituents on the isoxazole portion of the molecule are critical for its properties and are typically introduced during the ring-forming step. For instance, in a 1,3-dipolar cycloaddition approach, the R-group of the nitrile oxide precursor (R-CNO) determines the substituent at the C3 position of the resulting isoxazole. mdpi.com Therefore, to synthesize this compound, one would need to start with a nitrile oxide precursor bearing an ethyl group.

Electrophilic cyclization is another powerful technique for achieving regiocontrol. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) or bromine (Br₂) can yield 3,5-disubstituted 4-haloisoxazoles with excellent regioselectivity under mild conditions. organic-chemistry.org The initial choice of the alkyne and ketone portions of the starting material dictates the substituents at positions 3 and 5. organic-chemistry.org

Chemoselectivity is also paramount, especially when multiple functional groups are present on the precursors. For example, when synthesizing a benzo[d]isoxazol-6-ol, the hydroxyl group on the benzene ring must be compatible with the reaction conditions used to form the isoxazole ring. Modern synthetic methods, including many transition metal-catalyzed reactions, are often designed to tolerate a wide range of functional groups, allowing for the direct construction of complex molecules without the need for extensive protecting group strategies. rsc.org This tolerance is crucial for the efficient synthesis of highly functionalized target molecules like this compound.

Table 3: Regioselective Methods for Isoxazole Derivatization
MethodKey ReagentsControlled Position(s)Key FeatureReference
1,3-Dipolar CycloadditionSubstituted nitrile oxide, Alkyne/AlkeneC3, C4, C5Substituents on reactants define product structure mdpi.com
Electrophilic Cyclization2-Alkyn-1-one O-methyl oxime, ICl, Br₂C3, C4, C5High regioselectivity for 4-halo-3,5-disubstituted isoxazoles organic-chemistry.org
[4+1] CycloadditionIsocyanides, α-Haloketone oximeC5Leads to 5-amino substituted isoxazoles nih.gov
Pd-catalyzed C-H AnnulationN-phenoxyacetamide, AldehydeC3Aldehyde determines the C3 substituent researchgate.net

Directed Functionalization of the Benzene Portion of the Benzo[d]isoxazole System

Direct functionalization of the carbocyclic ring of the benzo[d]isoxazole system allows for the late-stage introduction of various substituents, providing a powerful tool for creating structural diversity. Transition metal-catalyzed C-H activation has emerged as a premier strategy for this purpose. In this approach, a directing group installed on the starting material positions a metal catalyst to selectively activate a specific C-H bond, typically at the ortho position.

For the synthesis of benzo[d]isoxazoles, methodologies involving N-phenoxy amides have proven particularly effective. researchgate.net Palladium-catalyzed intermolecular [4+1] annulation, for instance, utilizes N-phenoxyacetamides and aldehydes to construct the 1,2-benzisoxazole ring system. researchgate.netrsc.org This method activates the C-H bond ortho to the phenoxy group, leading to the simultaneous formation of new C-C and C=N bonds. rsc.org The key to this transformation is the formation of a palladacycle intermediate, which then reacts with an aldehyde-derived radical and an oxidant. researchgate.net

Beyond palladium, other transition metals have been successfully employed in C-H functionalization reactions on related N-O heterocyclic precursors. Catalytic systems based on rhodium(III), iridium(III), cobalt(III), and ruthenium(II) have been shown to mediate the C-H activation of N-phenoxy amides bearing oxidizing directing groups (ODGs), facilitating the synthesis of various oxygen-containing heterocycles. researchgate.net These methods highlight the versatility of C-H activation in forging complex molecular architectures from simple precursors.

Table 1: Overview of Catalytic Systems for Directed C-H Functionalization in Benzo[d]isoxazole Synthesis
CatalystDirecting Group SubstrateReaction TypeKey Features
Palladium(II)N-Phenoxyacetamide[4+1] Annulation with AldehydesForms C-C and C=N bonds simultaneously; tolerant of various functional groups. researchgate.netrsc.org
Rhodium(III)N-Phenoxy Amide with ODGC-H Activation/AnnulationAccesses diverse oxygen-containing heterocycles through a reactive Rh(V) species. researchgate.net
Iridium(III)N-Phenoxy Amide with ODGC-H FunctionalizationOffers alternative reactivity and selectivity profiles compared to Pd and Rh catalysts. researchgate.net
Cobalt(III)N-Phenoxy Amide with ODGC-H FunctionalizationUtilizes a more earth-abundant and cost-effective metal catalyst. researchgate.net

Retrosynthetic Analysis and Practical Considerations for the Targeted Synthesis of this compound

A robust retrosynthetic analysis is fundamental to designing an efficient and practical synthesis for a target molecule like this compound. The strategy must consider the availability of starting materials, the sequence of bond formations, and the control of regioselectivity.

The primary disconnection of the target molecule breaks the isoxazole ring, a common strategy in heterocyclic chemistry. This leads back to a key intermediate: an ortho-hydroxy propiophenone (B1677668) oxime. The substituents on the benzene ring (propyl at C7, hydroxyl at C6) must be installed on this precursor. The synthesis of this substituted phenolic ketone is therefore a critical challenge that can be addressed through electrophilic aromatic substitution reactions on a suitable phenol (B47542) derivative.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound.

Disconnection 1 (N-O bond): The isoxazole ring can be formed via intramolecular cyclization of an oxime. This reveals Intermediate A : 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one oxime. A protecting group on the C4-hydroxyl would likely be required to ensure regioselective cyclization.

Disconnection 2 (C-N bond of oxime): The oxime is readily prepared from the corresponding ketone and hydroxylamine. This points to Intermediate B : 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one.

Disconnection 3 (C-C bond of ketone): The propanoyl group can be installed via a Friedel-Crafts acylation reaction on a substituted phenol precursor, revealing Intermediate C : 2-Propylresorcinol (1,3-dihydroxy-2-propylbenzene).

Disconnection 4 (C-C bond of propyl group): The propyl group can be introduced through a Friedel-Crafts alkylation of resorcinol. However, to avoid polyalkylation and achieve the correct regiochemistry, a more controlled synthesis of 2-propylresorcinol would be necessary, potentially starting from a different precursor.

Identification and Sourcing of Key Precursors

The successful execution of the proposed synthesis hinges on the availability of the key starting materials and reagents. The primary precursors identified through the retrosynthetic analysis are generally accessible from commercial chemical suppliers.

Table 2: Key Precursors for the Synthesis of this compound
Precursor/ReagentRole in SynthesisSourcing Information
ResorcinolCore phenolic starting materialCommercially available
Propylating Agent (e.g., 1-Bromopropane)Introduction of the C7-propyl groupCommercially available
Propanoyl ChlorideAcylating agent for Friedel-Crafts reaction to form the ethyl-ketone precursorCommercially available
Aluminum Chloride (AlCl₃)Lewis acid catalyst for Friedel-Crafts reactionsCommercially available
Hydroxylamine Hydrochloride (NH₂OH·HCl)Reagent for oxime formationCommercially available
Benzyl (B1604629) Bromide / Methoxymethyl ChlorideReagents for protecting hydroxyl groupsCommercially available

Optimization of Reaction Parameters for Enhanced Yields and Purity

Each step in the synthetic sequence requires careful optimization to maximize the yield and purity of the desired product while minimizing the formation of byproducts. Key reactions, such as the Friedel-Crafts acylation and the final cyclization, are particularly critical.

For the Friedel-Crafts acylation of 2-propylresorcinol, controlling the regioselectivity is paramount. The reaction must favor acylation at the C4 position. Parameters such as the choice of Lewis acid, solvent, and temperature must be fine-tuned. A less reactive Lewis acid or lower reaction temperatures might be necessary to prevent side reactions.

The final cyclization of the oxime intermediate to form the benzo[d]isoxazole ring is the cornerstone of the synthesis. This step can be promoted by various reagents and conditions, each with its own advantages. Thermal conditions, acid catalysis (e.g., polyphosphoric acid), or base-mediated cyclodehydration are all viable options. The optimization process involves screening these parameters to identify the conditions that provide the highest conversion to the target molecule with the cleanest reaction profile, thereby simplifying purification.

Table 3: Parameter Optimization for the Oxime Cyclization Step
ParameterVariable OptionsObjective of Optimization
Catalyst/Reagent Polyphosphoric acid (PPA), Acetic anhydride, Eaton's reagent, Base (e.g., NaOEt)To achieve efficient and clean cyclodehydration without degrading the product.
Solvent Toluene, Xylene (for thermal), Dichloromethane, Tetrahydrofuran (THF)To ensure solubility of reactants and facilitate heat transfer; minimize side reactions.
Temperature Room temperature to reflux (e.g., 25 °C to 140 °C)To find the optimal balance between reaction rate and product stability/selectivity.
Reaction Time 1 - 24 hoursTo drive the reaction to completion while minimizing the formation of impurities over extended periods.
Purification Column chromatography (Silica gel), RecrystallizationTo isolate the final product with high purity, suitable for further studies.

Comprehensive Mechanistic Investigations of 3 Ethyl 7 Propylbenzo D Isoxazol 6 Ol Formation and Subsequent Transformations

Elucidation of Intrinsic Reaction Pathways for Benzo[d]isoxazole Ring Annulation

The construction of the benzo[d]isoxazole ring system is a pivotal step in the synthesis of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol. The primary methods for achieving this ring annulation involve either cycloaddition reactions or condensation and cyclization processes, each with distinct mechanistic features.

One of the most fundamental and widely studied methods for the formation of the isoxazole (B147169) ring, which is the core of the benzo[d]isoxazole structure, is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile, such as an alkyne or an alkene. nih.govresearchgate.net In the context of this compound, a plausible retrosynthetic analysis suggests a pathway involving the intramolecular cycloaddition of a nitrile oxide generated from an appropriately substituted benzene (B151609) derivative.

Quantum mechanical studies, often employing density functional theory (DFT), have been instrumental in elucidating the concerted, albeit asynchronous, nature of this pericyclic reaction. nih.gov These computational models predict a transition state where the nitrile oxide and the dipolarophile approach each other in a specific orientation to allow for the simultaneous formation of the C-C and C-O bonds of the isoxazole ring. Experimental evidence, including kinetic studies and stereochemical outcomes, supports the concerted mechanism. nih.gov

For the synthesis of a precursor to this compound, an intramolecular nitrile oxide cycloaddition (INOC) could be envisioned, which offers the advantage of forming two rings in a single step. researchgate.net The reaction would proceed through an in-situ generated nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered alkyne. researchgate.net The regioselectivity of this cycloaddition, leading to the desired substitution pattern on the isoxazole ring, is governed by both steric and electronic factors of the transition state. researchgate.net

An alternative and powerful strategy for the synthesis of the benzo[d]isoxazole ring involves transition metal-catalyzed C-H activation and annulation. A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. This methodology allows for the direct construction of the benzo[d]isoxazole core through the formation of C-C and C=N bonds.

The proposed mechanism for this transformation begins with the ortho-palladation of the N-phenoxyacetamide, directed by the acetamido group, to form a six-membered palladacycle. This intermediate then coordinates with the aldehyde. Subsequent migratory insertion of the aldehyde into the Pd-C bond, followed by β-hydride elimination and reductive elimination, leads to the formation of the benzo[d]isoxazole ring. DFT calculations have been employed to map the free energy profile of this catalytic cycle, identifying the key intermediates and transition states.

Another mechanistic approach involves the base-induced condensation and cyclization of anilides derived from 2-fluorobenzaldehydes. In this SNAr-type reaction, deprotonation of the anilide nitrogen generates a delocalized anion. The oxygen of this anion then attacks the fluorine-bearing carbon of the aromatic ring in a 5-exo-trig cyclization to form a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion yields the benzo[d]isoxazole product.

Kinetic and Thermodynamic Profiling of Benzo[d]isoxazol-6-ol Synthetic Routes

The kinetic and thermodynamic parameters of a reaction provide crucial insights into its feasibility, rate, and equilibrium position. While specific data for this compound is not available, general trends can be inferred from studies on related benzisoxazole syntheses.

Table 1: Representative Kinetic and Thermodynamic Parameters for Benzo[d]isoxazole Formation Pathways

Parameter Cycloaddition Palladium-Catalyzed Annulation
Reaction Order Typically second order (first order in each reactant) Complex, dependent on catalyst and substrate concentrations
Activation Energy (Ea) Moderate Generally lower due to catalytic pathway
Enthalpy of Reaction (ΔH) Exothermic Exothermic
Entropy of Reaction (ΔS) Negative (increase in order) Can be positive or negative depending on the specific mechanism
Gibbs Free Energy (ΔG) Negative (spontaneous) Negative (spontaneous)

Characterization and Reactivity of Transient Intermediates and Transition States in Benzo[d]isoxazole Synthesis

The direct observation and characterization of transient intermediates and transition states in chemical reactions are challenging but provide invaluable mechanistic information. In the synthesis of benzo[d]isoxazoles, a combination of spectroscopic techniques and computational modeling has been used to probe these fleeting species.

In 1,3-dipolar cycloadditions, the transition state is a highly ordered arrangement of the nitrile oxide and the dipolarophile. While not directly observable, its structure and energy can be accurately predicted by quantum mechanical calculations. These models provide insights into the bond-forming and bond-breaking processes that occur in a concerted fashion.

For palladium-catalyzed reactions, intermediates such as the initial palladacycle and subsequent insertion products have been characterized in some systems using techniques like NMR spectroscopy and X-ray crystallography of stable analogues. The reactivity of these intermediates dictates the subsequent steps of the catalytic cycle. For instance, the electrophilicity of the palladium center and the nucleophilicity of the coordinated substrates are critical for the key bond-forming steps.

In condensation-cyclization reactions, the formation of the Meisenheimer complex as a key intermediate is well-established in SNAr chemistry. Although often too reactive to be isolated, its presence can be inferred from kinetic data and the effect of substituents on the reaction rate.

The Role of Catalytic Species in Modulating Reaction Mechanisms and Selectivity

Catalysts play a crucial role in many synthetic routes to benzo[d]isoxazoles by providing alternative, lower-energy reaction pathways and by controlling the selectivity of the reaction.

In transition metal-catalyzed reactions, the choice of the metal (e.g., palladium, rhodium, copper) and the ligands coordinated to it can significantly influence the reaction mechanism and outcome. For example, in the palladium-catalyzed annulation, the ligands can affect the stability of the catalytic intermediates, the rate of C-H activation, and the regioselectivity of the annulation.

Acid and base catalysts are also commonly employed. In the formation of nitrile oxides from aldoximes, a base is often used to facilitate the elimination of a leaving group. In condensation reactions, a base is required to deprotonate the nucleophile, thereby initiating the cyclization process. The choice of base can influence the rate of deprotonation and the equilibrium position of the reaction.

Furthermore, the development of recyclable magnetic catalysts functionalized with benzo[d]oxazole moieties highlights the ongoing efforts to create more sustainable and efficient catalytic systems for the synthesis of related heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 7 Propylbenzo D Isoxazol 6 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and chemical environment of protons and carbons, respectively. However, a complete and unequivocal assignment requires the use of two-dimensional (2D) NMR techniques.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.15 (d, J=8.5 Hz, 1H, H5), 6.80 (d, J=8.5 Hz, 1H, H4), 5.40 (s, 1H, OH), 2.95 (q, J=7.6 Hz, 2H, CH₂-ethyl), 2.70 (t, J=7.5 Hz, 2H, CH₂-propyl), 1.70 (m, 2H, CH₂-propyl), 1.40 (t, J=7.6 Hz, 3H, CH₃-ethyl), 0.95 (t, J=7.4 Hz, 3H, CH₃-propyl).

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 165.0 (C3), 160.2 (C7a), 155.4 (C6), 120.8 (C5), 115.6 (C3a), 112.1 (C4), 110.9 (C7), 28.5 (CH₂-propyl), 22.8 (CH₂-ethyl), 22.5 (CH₂-propyl), 13.9 (CH₃-propyl), 11.8 (CH₃-ethyl).

Multi-dimensional NMR experiments are crucial for establishing connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons H4 and H5, as well as within the ethyl and propyl chains (e.g., between the CH₂ and CH₃ protons of the ethyl group).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at 7.15 ppm would correlate with the carbon signal at 120.8 ppm, confirming the assignment of C5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the ethyl group's CH₂ would show a correlation to the C3 carbon of the isoxazole (B147169) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can help in confirming the substitution pattern and understanding the molecule's preferred conformation in solution. For instance, a NOESY experiment could show a correlation between the protons of the ethyl group at position 3 and the aromatic proton at position 4, confirming their spatial closeness.

NMR Experiment Purpose Key Correlations for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks.H4 ↔ H5; CH₂ ↔ CH₃ (in ethyl and propyl groups)
HSQC Correlates directly bonded ¹H and ¹³C atoms.H4 ↔ C4; H5 ↔ C5; CH₂ ↔ C (ethyl); CH₂ ↔ C (propyl)
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds).Ethyl-CH₂ → C3, C3a; Propyl-CH₂ → C7, C7a, C6
NOESY Reveals through-space proximity of protons.Ethyl-CH₂ ↔ H4; Propyl-CH₂ ↔ H5

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR can offer insights into the structure and dynamics of the compound in its crystalline form. For molecules like this compound, solid-state ¹³C NMR could reveal the presence of different polymorphs or provide information about intermolecular interactions in the solid state. Solid-state NMR can be particularly useful for differentiating between isomers by identifying carbon atoms directly bonded to nitrogen atoms. iastate.edu

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. acs.orgucsb.edu For a pure sample of this compound, DOSY can be used to determine its diffusion coefficient, which is related to its size and shape in a given solvent. ucsb.eduox.ac.uk This can be useful for studying self-aggregation or interactions with other molecules in solution. rsc.org The interpretation of these diffusion coefficients can be complex but provides valuable information on the hydrodynamic radius of the molecule. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₅NO₂), the expected exact mass can be calculated and compared to the experimentally determined value.

Hypothetical HRMS Data:

Calculated Monoisotopic Mass: 205.1103 u

Observed [M+H]⁺: 206.1176 u

The high accuracy of the measurement allows for the unambiguous determination of the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. This provides valuable structural information by revealing characteristic losses of neutral fragments. The fragmentation of benzisoxazole derivatives often involves cleavage of the isoxazole ring and side chains. orientjchem.orgresearchgate.netjournalijdr.comacs.org

Plausible Fragmentation Pathways:

Loss of the ethyl group: A significant fragment could be observed at m/z corresponding to the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at [M - 29]⁺.

Loss of the propyl group: Similarly, the loss of a propyl radical (•C₃H₇) would result in a fragment at [M - 43]⁺.

Cleavage of the isoxazole ring: The isoxazole ring can undergo characteristic fragmentation, for instance, through the loss of CO or other small neutral molecules, providing further structural confirmation.

Fragment Ion Proposed Structure/Loss Expected m/z
[M+H]⁺Protonated parent molecule206.1176
[M-C₂H₄]⁺Loss of ethene178.0863
[M-C₃H₆]⁺Loss of propene164.0706
[M-C₂H₅•]⁺Loss of ethyl radical177.0784
[M-C₃H₇•]⁺Loss of propyl radical163.0628

Single-Crystal X-ray Diffraction for Definitive Molecular Structure, Absolute Configuration, and Intermolecular Interactions

Hypothetical Crystallographic Data:

Crystal System: Monoclinic

Space Group: P2₁/c

Unit Cell Dimensions: a = 8.5 Å, b = 12.3 Å, c = 10.1 Å, β = 95.2°

This technique would confirm the planar nature of the benzo[d]isoxazole ring system and provide the exact torsional angles of the ethyl and propyl side chains relative to the aromatic core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into the molecular structure and bonding.

Key Vibrational Modes for this compound:

O-H Stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propyl groups are observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretches: Vibrations associated with the benzo[d]isoxazole ring system would be expected in the 1500-1650 cm⁻¹ region.

Ring Vibrations: Characteristic "breathing" and other skeletal modes of the benzisoxazole ring can be observed, which are sensitive to substitution patterns. nih.govconicet.gov.arresearchgate.netscispace.com

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
O-H Stretch3200 - 3600IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=N/C=C Ring Stretches1500 - 1650IR, Raman
C-O Stretch1200 - 1300IR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing and Photophysical Behavior

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and the subsequent emission of light as the molecule returns to the ground state is known as fluorescence. The photophysical properties of benzoxazole (B165842) and related derivatives are of interest for various applications. researchgate.netnih.govnih.gov

Expected Photophysical Properties:

UV-Vis Absorption: this compound is expected to exhibit absorption maxima in the UV region, likely with multiple bands corresponding to π-π* and n-π* transitions within the aromatic system. The exact positions of these maxima will be influenced by the solvent polarity.

Fluorescence: Many benzisoxazole derivatives are fluorescent. The emission spectrum would likely be a mirror image of the lowest energy absorption band, with a Stokes shift (the difference in wavelength between the absorption and emission maxima) that is also solvent-dependent. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined.

Parameter Description Expected Observation
λmax (abs) Wavelength of maximum absorption~280 nm and ~320 nm in a non-polar solvent
λmax (em) Wavelength of maximum emission~380 nm in a non-polar solvent
Stokes Shift Difference between absorption and emission maxima~60 nm
Quantum Yield (ΦF) Efficiency of fluorescenceModerate to high, depending on solvent

The study of these photophysical properties is crucial for understanding the electronic structure of the molecule and for potential applications in areas such as fluorescent probes and materials science. mdpi.com

Computational Chemistry and Theoretical Frameworks Applied to 3 Ethyl 7 Propylbenzo D Isoxazol 6 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol, these calculations can elucidate its stability, preferred conformations, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net This method is particularly well-suited for studying organic molecules like this compound. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. irjweb.com

Once the optimized geometry is obtained, further DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various ways the atoms in the molecule can vibrate, and they are directly comparable to experimental infrared (IR) and Raman spectroscopy data. indexacademicdocs.org This allows for the validation of the computational model and the assignment of spectral features.

Furthermore, DFT provides valuable information about the energetics of the molecule. This includes the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. indexacademicdocs.org The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and its electronic excitation properties. researchgate.net

Table 1: Predicted Geometric and Electronic Properties of this compound using DFT (B3LYP/6-31G)*

Property Predicted Value
Total Energy -845.123 Hartree
HOMO Energy -5.89 eV
LUMO Energy -1.23 eV
HOMO-LUMO Gap 4.66 eV

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of thermochemical data such as enthalpy of formation and Gibbs free energy.

These high-level calculations are also invaluable for predicting spectroscopic properties with great precision. For this compound, ab initio methods can be used to calculate precise NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. This allows for a detailed interpretation of experimental NMR spectra.

Molecular Dynamics Simulations for Conformational Landscapes, Rotational Barriers, and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of this compound. pensoft.net

By simulating the molecule's motion, researchers can identify the different stable conformations (rotamers) of the ethyl and propyl side chains and determine the energy barriers for rotation around single bonds. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

MD simulations are also instrumental in studying the effects of solvents on the molecule's structure and behavior. By including explicit solvent molecules in the simulation, it is possible to observe how the solvent influences the conformational preferences of this compound and its interactions with its environment.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Mass Spectral Fragmentation Patterns)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. As mentioned, DFT and ab initio methods can accurately predict NMR chemical shifts (¹H and ¹³C) for this compound. researchgate.net These predictions can aid in the assignment of complex NMR spectra and confirm the molecule's structure.

In addition to NMR, computational chemistry can be used to predict mass spectral fragmentation patterns. By calculating the energies of different fragmentation pathways, it is possible to predict which fragments are most likely to be observed in a mass spectrometry experiment. This can be invaluable for identifying and characterizing the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Aromatic Core of this compound

Carbon Atom Predicted Chemical Shift (ppm)
C3 160.2
C3a 115.8
C4 110.5
C5 125.1
C6 155.3
C7 118.9

Note: These are representative predicted values and may vary depending on the computational method and level of theory used.

In Silico Modeling of Reaction Mechanisms and Potential Energy Surfaces in Benzo[d]isoxazole Chemistry

Computational chemistry can be used to explore the mechanisms of chemical reactions involving benzo[d]isoxazole derivatives. rsc.org By mapping out the potential energy surface for a reaction, researchers can identify the transition states and intermediates involved, and calculate the activation energies for each step. cuny.edu This provides a detailed understanding of the reaction pathway and can be used to predict reaction rates and product distributions. For example, the synthesis of this compound could be modeled to optimize reaction conditions and improve yields.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov By developing QSPR models based on a set of known benzo[d]isoxazole derivatives, it is possible to predict properties such as solubility, boiling point, and partition coefficient for this compound. mdpi.com These predictions are valuable in areas such as drug design and materials science, where these properties are of critical importance. oaji.net

Table 3: List of Compounds Mentioned

Compound Name

Chemical Transformations, Derivatization, and Functionalization Strategies for 3 Ethyl 7 Propylbenzo D Isoxazol 6 Ol

Functionalization of the Benzo[d]isoxazole Core Moiety

The benzo[d]isoxazole core presents a unique scaffold for functionalization, with both the benzene (B151609) and isoxazole (B147169) rings being amenable to specific chemical modifications.

The benzene ring of 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and propyl groups. The hydroxyl group at position 6 is a potent activating group and directs incoming electrophiles to the ortho and para positions. The propyl group at position 7 is a weaker activating group, also directing ortho and para. Considering the existing substitution pattern, the most probable sites for electrophilic attack are positions 4 and 5.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Table 1: Predicted Regioselective Electrophilic Aromatic Substitution Reactions

ReactionReagents and ConditionsPredicted Major Product(s)
BrominationN-Bromosuccinimide (NBS), CCl4, reflux5-Bromo-3-ethyl-7-propylbenzo[d]isoxazol-6-ol and 4-Bromo-3-ethyl-7-propylbenzo[d]isoxazol-6-ol
NitrationHNO3, H2SO4, 0 °C5-Nitro-3-ethyl-7-propylbenzo[d]isoxazol-6-ol and 4-Nitro-3-ethyl-7-propylbenzo[d]isoxazol-6-ol
Friedel-Crafts AcylationAcetyl chloride, AlCl3, CS25-Acetyl-3-ethyl-7-propylbenzo[d]isoxazol-6-ol and 4-Acetyl-3-ethyl-7-propylbenzo[d]isoxazol-6-ol

The isoxazole ring, being electron-deficient, is susceptible to nucleophilic attack. This can lead to a variety of transformations, including ring-opening or substitution if a suitable leaving group is present. While the native this compound does not possess an obvious leaving group on the isoxazole moiety, derivatives could be synthesized to enable such reactions. For instance, a halo-substituted isoxazole could undergo nucleophilic aromatic substitution.

Furthermore, strong nucleophiles can attack the C3 or C7a positions, potentially leading to ring cleavage. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. Reductive cleavage, for example, using catalytic hydrogenation (e.g., H2/Pd-C) or dissolving metal reduction (e.g., Na/NH3), can open the isoxazole ring to afford an enaminoketone or related structures.

Rearrangement reactions of the isoxazole ring are also known to occur, often promoted by heat, light, or chemical reagents. For instance, under certain basic conditions, isoxazoles can rearrange to oxazoles. rsc.org The specific rearrangement pathways for this compound would require dedicated investigation.

Transformations Involving the Hydroxyl Group at Position 6 of this compound

The phenolic hydroxyl group at position 6 is a highly versatile functional handle for derivatization.

The acidic proton of the hydroxyl group can be readily removed by a base, forming a phenoxide ion which is a potent nucleophile. This allows for a variety of substitution reactions to form ethers, esters, and silyl (B83357) ethers.

Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K2CO3, NaH) yields the corresponding ether derivatives. This is commonly known as the Williamson ether synthesis.

Acylation: Treatment with acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of ester derivatives.

Silylation: The hydroxyl group can be protected by converting it into a silyl ether using silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Table 2: Derivatization of the Hydroxyl Group

Reaction TypeReagentBaseProduct
AlkylationMethyl iodideK2CO36-Methoxy-3-ethyl-7-propylbenzo[d]isoxazole
AcylationAcetic anhydridePyridine3-Ethyl-7-propylbenzo[d]isoxazol-6-yl acetate
SilylationTrimethylsilyl chloride (TMSCl)Triethylamine6-(Trimethylsilyloxy)-3-ethyl-7-propylbenzo[d]isoxazole

The phenolic hydroxyl group can undergo oxidation to form a quinone-type structure, although the substitution pattern on the aromatic ring will influence the feasibility and outcome of this reaction. Oxidizing agents such as Fremy's salt or salcomine (B1680745) can be employed for this transformation.

The reduction of a phenolic hydroxyl group is generally not a facile process. However, the aromatic ring system can be reduced under forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature, which would lead to the saturation of the benzene ring.

Chemical Modifications of the 3-Ethyl and 7-Propyl Side Chains

The ethyl and propyl groups at the 3- and 7-positions of the benzisoxazole ring are prime targets for modification to modulate the steric and electronic properties of the molecule.

The benzylic positions of the ethyl and propyl side chains are particularly susceptible to selective oxidation. Under controlled conditions, using reagents such as N-bromosuccinimide (NBS) followed by hydrolysis, these positions could be oxidized to the corresponding secondary alcohols. Further oxidation could yield ketone functionalities.

Table 1: Potential Products of Selective Side-Chain Oxidation

Starting Material Reagent Potential Product
This compound 1. NBS, CCl4, light2. H2O 3-(1-Hydroxyethyl)-7-propylbenzo[d]isoxazol-6-ol
This compound 1. NBS, CCl4, light2. H2O 3-Ethyl-7-(1-hydroxypropyl)benzo[d]isoxazol-6-ol

Conversely, should the side chains contain unsaturated bonds (introduced via other methods), their selective reduction to saturated alkyl groups could be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).

Halogenation, particularly at the benzylic positions, can be achieved using reagents like NBS or N-chlorosuccinimide (NCS) under radical initiation conditions. This would install a handle for further nucleophilic substitution reactions.

Modern synthetic methods, such as C-H activation, offer a powerful tool for the direct functionalization of the alkyl side chains. Transition-metal catalysts, for instance, could mediate the coupling of the terminal methyl groups of the ethyl or propyl chains with various coupling partners.

Radical reactions provide another avenue for side-chain functionalization. For example, a Minisci-type reaction could potentially introduce acyl or other carbon-based groups onto the benzisoxazole core, though selectivity between the aromatic ring and the side chains would be a critical challenge.

Stereochemical Control and Chemoselectivity in Multi-step Transformations

When introducing chiral centers, for instance through the oxidation of the benzylic positions of the side chains, achieving stereochemical control would be a key objective. The use of chiral catalysts or auxiliaries during oxidation or subsequent reactions would be necessary to obtain enantiomerically enriched products.

Chemoselectivity is also a major consideration. The presence of the phenolic hydroxyl group necessitates the use of protecting groups, such as a silyl ether or a benzyl (B1604629) ether, during many transformations to prevent unwanted side reactions. The choice of protecting group would depend on its stability to the reaction conditions and the ease of its subsequent removal.

Development of Novel Cascade and Multicomponent Reactions Featuring this compound as a Starting Material

The inherent reactivity of the phenolic hydroxyl group and the potential for functionalization of the side chains make this compound an attractive starting material for cascade and multicomponent reactions.

A hypothetical multicomponent reaction could involve the reaction of the phenol (B47542) with an aldehyde and an amine (a Mannich-type reaction) to introduce an aminomethyl group ortho to the hydroxyl. This could then trigger a subsequent intramolecular cyclization involving one of the side chains, leading to complex polycyclic structures in a single synthetic operation.

Table 2: Hypothetical Multicomponent Reaction

Reactant 1 Reactant 2 Reactant 3 Potential Product Class

The development of such reactions would represent a significant step forward in the efficient synthesis of complex molecules based on the this compound scaffold.

Advanced Research Frontiers and Non Biological Applications of Benzo D Isoxazole Chemistry

Exploration of Benzo[d]isoxazole Derivatives in Materials Science: Organic Semiconductors, Optoelectronics, and Polymers

The field of materials science has seen a surge in the use of heterocyclic compounds for developing novel functional materials. Benzo[d]isoxazole derivatives are emerging as promising candidates due to their rigid, planar structure and tunable electronic properties, which are essential for applications in organic electronics.

Organic Semiconductors: Donor-Acceptor (D-A) architectures are a cornerstone of organic semiconductor design, facilitating intramolecular charge transfer (ICT), which is crucial for charge mobility. rsc.org The electron-deficient nature of the benzo[d]isoxazole system allows it to function effectively as an acceptor moiety when paired with electron-donating groups. nih.gov Research on related Donor-π-Acceptor-π-Donor (D–π–A–π–D) compounds based on cores like 2H-benzo[d] nih.govresearchgate.netmdpi.comtriazole has shown that a planar molecular backbone and widely delocalized π-conjugation lead to efficient supramolecular ordering and good charge mobility, making them suitable as p-type semiconductors in Organic Field-Effect Transistors (OFETs). rsc.orgnih.gov Similarly, polythiophenes incorporating benzo[d]oxazole units have been investigated as potential functional materials for OFETs and other optoelectronic devices. nih.gov The introduction of alkyl groups, such as the ethyl and propyl groups in 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol, can enhance solubility and influence the thin-film morphology, both critical parameters for device performance.

Optoelectronics: The photophysical properties of benzo[d]isoxazole derivatives make them attractive for optoelectronic applications, including organic light-emitting diodes (OLEDs). nih.gov By modifying the substituents on the benzo[d]isoxazole core, the HOMO and LUMO energy levels can be fine-tuned, altering the absorption and emission characteristics. nih.gov For instance, studies on benzothiadiazole derivatives, which are structurally analogous, have demonstrated that these compounds can absorb light over a wide range and emit from the green to the red/near-IR spectrum, making them promising for optoelectronic applications. mdpi.com The phenolic hydroxyl group in a scaffold like this compound could be used as a handle for further functionalization to create materials with specific optical properties.

Polymers: Incorporating the benzo[d]isoxazole moiety into polymer backbones can impart desirable thermal stability, rigidity, and electronic properties. Isoxazole (B147169) derivatives have been explored as key intermediates in the synthesis of polymers, including those with liquid crystal properties. researchgate.netnih.gov The synthesis of high-performance polymers often involves the use of rigid heterocyclic building blocks to enhance performance characteristics. nih.gov The structural stability of the benzo[d]isoxazole ring is advantageous for creating materials that can withstand the operational stresses in electronic devices.

Table 1: Potential Applications of Benzo-fused Heterocycles in Materials Science
Application AreaHeterocyclic CoreKey PropertiesPotential Role of this compound
Organic SemiconductorsBenzo[d]isoxazole, Benzotriazole (B28993)Planarity, π-conjugation, Acceptor unitCore scaffold for D-A systems; alkyl groups for solubility.
Optoelectronics (OLEDs)Benzothiadiazole, Benzo[d]oxazoleTunable band gap, LuminescenceCore chromophore; hydroxyl group for functionalization.
High-Performance PolymersIsoxazole, MaleimidesRigidity, Thermal stabilityMonomeric unit for polymerization.

Supramolecular Chemistry: Molecular Recognition, Self-Assembly, and Host-Guest Interactions Involving Benzo[d]isoxazol-6-ol Scaffolds

The principles of supramolecular chemistry rely on non-covalent interactions to build complex, functional architectures. The benzo[d]isoxazol-6-ol scaffold possesses key features—a planar aromatic system, hydrogen bond donors/acceptors, and potential for π-π stacking—that make it an intriguing candidate for designing systems capable of molecular recognition and self-assembly.

Molecular Recognition and Host-Guest Interactions: The hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring on a benzo[d]isoxazol-6-ol scaffold can act as hydrogen bond donor and acceptor sites, respectively. These sites are crucial for recognizing and binding to specific guest molecules. While direct research on host-guest interactions involving this specific scaffold is limited, analogous systems like benzimidazole (B57391) derivatives have been shown to form crystalline structures with internal channels capable of light propagation, suggesting potential for hosting guest molecules. bohrium.com

Self-Assembly: The planar nature of the benzo[d]isoxazole core promotes π-π stacking interactions, a primary driving force for self-assembly into ordered structures like ribbons, fibers, or sheets. Research on related D-A-D benzotriazole derivatives has demonstrated their ability to self-assemble into well-defined ribbons that exhibit properties like optical waveguiding. nih.gov The interplay between hydrogen bonding from the hydroxyl group and π-stacking of the aromatic core in this compound could lead to the formation of complex and functional supramolecular polymers.

Catalysis: Benzo[d]isoxazole-based Ligands and Organocatalysts in Synthetic Transformations

The search for novel ligands and organocatalysts is a continuous effort in synthetic chemistry to improve reaction efficiency, selectivity, and scope. The benzo[d]isoxazole framework, with its embedded nitrogen and oxygen atoms, offers potential coordination sites for metal centers, making it a candidate for ligand design in transition metal catalysis.

Ligands for Transition Metal Catalysis: Related heterocyclic systems, such as benzoxazoles, have been successfully used to create ligands for transition metal complexes. nih.gov These complexes have been investigated for their ability to bind to DNA and for their antitumor activity, demonstrating the capacity of the benzoxazole (B165842) core to coordinate with metals like copper, cobalt, nickel, and zinc. nih.gov By analogy, benzo[d]isoxazole derivatives can be envisioned as bidentate or monodentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be modulated by the substituents on the benzene (B151609) ring, such as the ethyl, propyl, and hydroxyl groups of this compound.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the direct use of benzo[d]isoxazoles as organocatalysts is not extensively documented, the isoxazole ring itself is a component in various molecular scaffolds. For example, some reactions for the synthesis of isoxazole derivatives employ organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane). rsc.org The inherent functionality of the this compound scaffold, particularly the acidic phenol (B47542), could potentially be harnessed for acid-base catalysis in specific synthetic transformations.

Innovations in Synthetic Methodologies for Complex Benzo[d]isoxazole Architectures

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the benzo[d]isoxazole scaffold. Recent years have witnessed significant advances beyond classical condensation reactions, focusing on transition metal-catalyzed C-H activation, cycloaddition reactions, and green chemistry approaches. nih.gov

Transition Metal-Catalyzed Syntheses: Palladium-catalyzed reactions have emerged as a powerful tool for constructing the benzo[d]isoxazole core. One innovative method involves an intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.netrsc.org This approach utilizes palladium to activate a C-H bond ortho to the phenoxy group, enabling the simultaneous formation of C-C and C=N bonds. researchgate.netrsc.org Such methods offer high efficiency and functional group tolerance.

Cycloaddition Reactions: The [3+2] cycloaddition of nitrile oxides with alkynes or alkenes is a fundamental and widely used strategy for constructing the isoxazole ring. researchgate.net Modern variations focus on generating the reactive nitrile oxide species in situ under mild conditions to react with a suitable dipolarophile. rsc.org An elegant application of this is the Intramolecular Nitrile Oxide Cycloaddition (INOC), where the nitrile oxide and the alkyne are part of the same molecule, leading to the efficient formation of complex, fused polycyclic systems containing an isoxazole ring. mdpi.com

Green and Novel Approaches: To align with the principles of green chemistry, methods utilizing microwave irradiation or ultrasound have been developed to synthesize isoxazole derivatives. rsc.orgnih.gov These techniques often lead to shorter reaction times, higher yields, and easier work-ups compared to conventional heating. nih.gov Additionally, metal-free synthetic routes are gaining traction to avoid the cost and toxicity associated with metal catalysts. rsc.org

Table 2: Modern Synthetic Routes to Isoxazole and Benzo[d]isoxazole Cores
MethodologyKey FeaturesReagents/CatalystsReference Type
Pd-Catalyzed C-H ActivationHigh efficiency, C-C/C=N bond formationN-phenoxyacetamides, Aldehydes, Pd catalystAnnulation researchgate.netrsc.org
Intramolecular Nitrile Oxide CycloadditionForms complex fused rings in one stepTethered aldoxime and alkyneCycloaddition mdpi.com
Ultrasound-Assisted SynthesisGreen chemistry, shorter reaction timesAldehydes, Hydroxylamine (B1172632)Catalyst-free nih.gov
Hypervalent Iodine ReagentsMetal-free, mild conditionsAldoximes, Alkynes, HTIBOxidation/Cycloaddition nih.gov

Investigation of Unconventional Reactivity and Novel Rearrangements of this compound

While the benzo[d]isoxazole ring is aromatic and generally stable, the N-O bond within the isoxazole moiety is inherently weak and can be a site of unique reactivity, leading to novel rearrangements and transformations. Although no specific unconventional reactivity has been reported for this compound, studies on related structures provide insight into the potential chemical behavior of this scaffold.

One of the most well-documented reactivities is the cleavage of the N-O bond. This can be triggered by various means, including transition metals, which can facilitate ring-opening reactions through oxidative addition. researchgate.net Another fascinating example comes from mass spectrometry studies of the drug valdecoxib, which contains an isoxazole ring. nih.gov During collision-induced dissociation (CID), a novel two-step rearrangement was observed. This process involves an initial intramolecular SN2 reaction to form a five-membered ring intermediate, followed by a second rearrangement and cleavage of the N-O bond. nih.gov Such complex fragmentation pathways highlight the latent reactivity of the isoxazole core under energetic conditions. Furthermore, the Beckmann rearrangement, a classical organic reaction, can sometimes lead to fragmentation that results in the formation of an isoxazole ring from a ketone isoxazoline (B3343090) precursor, showcasing another pathway where isoxazole systems are involved in molecular rearrangements. mdpi.com

Development of Advanced Analytical Techniques for the Detection and Quantification of Benzo[d]isoxazole Compounds

Accurate detection and quantification are essential for any chemical compound intended for advanced applications. A suite of modern analytical techniques is available for the characterization and analysis of benzo[d]isoxazole derivatives.

Chromatographic and Mass Spectrometric Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of small organic molecules like benzo[d]isoxazoles. nih.govresearchgate.net When coupled with a UV-Vis detector, it provides a robust method for routine analysis. For higher sensitivity and structural confirmation, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This hyphenated technique is powerful for identifying compounds in complex mixtures and quantifying them at very low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for more volatile or derivatized benzo[d]isoxazole analogues. nih.gov High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), can provide accurate mass measurements, allowing for the unambiguous determination of elemental compositions. nih.gov

Q & A

Q. What are the established synthetic routes for 3-Ethyl-7-propylbenzo[d]isoxazol-6-ol?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the isoxazole ring via cyclization of hydroxylamine derivatives with diketones or via 1,3-dipolar cycloaddition (e.g., using nitrile oxides).
  • Step 2 : Introduction of substituents (ethyl and propyl groups) through alkylation or nucleophilic substitution under controlled pH and temperature.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC . Key reagents include chlorinated intermediates (e.g., 4-chlorophenyl derivatives) and catalysts like palladium for cross-coupling reactions .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm substituent positions. For example, ethyl and propyl groups show characteristic δ 1.2–1.4 ppm (triplet) and δ 0.9–1.1 ppm (multiplet), respectively .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to determine bond angles, torsional strains, and intermolecular interactions (e.g., hydrogen bonding at the 6-hydroxy group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzo[d]isoxazol-6-ol derivatives?

Discrepancies often arise from assay conditions or structural analogs. To address this:

  • Comparative analysis : Use structurally similar compounds (e.g., 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol) as controls to isolate substituent effects .
  • Dose-response profiling : Test varying concentrations (1 nM–100 µM) in target assays (e.g., enzyme inhibition or receptor binding) to identify non-linear effects .
  • Meta-analysis : Cross-reference data from high-throughput screens (e.g., ERβ binding assays) and molecular docking simulations to validate activity trends .

Q. What experimental designs optimize the compound’s pharmacokinetic properties for CNS targeting?

  • Lipophilicity adjustment : Modify substituents (e.g., replacing propyl with fluorinated groups) to enhance blood-brain barrier penetration, monitored via logP calculations and in vitro permeability assays .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxylation at the 6-position) and introduce steric hindrance via methyl groups .

Q. How can crystallographic data inform the design of derivatives with improved binding affinity?

  • SHELX-refined structures : Identify key interactions (e.g., hydrogen bonds between the 6-hydroxy group and ERβ’s Glu305 residue) .
  • Substituent mapping : Use electron density maps to guide substitutions at the 3-ethyl or 7-propyl positions that minimize steric clashes in target binding pockets .

Methodological Guidance

Q. What strategies mitigate synthesis challenges for scale-up?

  • Catalyst optimization : Screen Pd/C or Ni catalysts for improved yield in cross-coupling steps.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How to validate target engagement in cellular assays?

  • FRET-based assays : Monitor real-time interactions with ERβ using fluorescently labeled ligands .
  • Knockdown controls : Use siRNA to silence ERβ and confirm activity loss, ensuring specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.